2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine 2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17891814
InChI: InChI=1S/C11H13IN4/c1-8-10(12)11(15-16(8)7-5-13)9-4-2-3-6-14-9/h2-4,6H,5,7,13H2,1H3
SMILES:
Molecular Formula: C11H13IN4
Molecular Weight: 328.15 g/mol

2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17891814

Molecular Formula: C11H13IN4

Molecular Weight: 328.15 g/mol

* For research use only. Not for human or veterinary use.

2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine -

Specification

Molecular Formula C11H13IN4
Molecular Weight 328.15 g/mol
IUPAC Name 2-(4-iodo-5-methyl-3-pyridin-2-ylpyrazol-1-yl)ethanamine
Standard InChI InChI=1S/C11H13IN4/c1-8-10(12)11(15-16(8)7-5-13)9-4-2-3-6-14-9/h2-4,6H,5,7,13H2,1H3
Standard InChI Key LDQBAKABNZPNMN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1CCN)C2=CC=CC=N2)I

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, reflects its core pyrazole ring substituted at the 4-position with iodine, the 5-position with a methyl group, and the 3-position with a pyridin-2-yl moiety. A 2-aminoethyl chain is attached to the pyrazole’s nitrogen at the 1-position. Its molecular formula is C₁₁H₁₂IN₅, yielding a molecular weight of 329.14 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₂IN₅
Molecular Weight329.14 g/mol
IUPAC Name2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
SMILESCC1=C(C(=NN1CCN)C2=CC=CN=C2)I
InChIKeyOWNQGFRWGLDXBK-UHFFFAOYSA-N

Structural and Electronic Properties

The pyrazole ring’s substitution pattern confers distinct electronic characteristics. The iodine atom at position 4 introduces steric bulk and polarizability, while the pyridin-2-yl group at position 3 contributes π-conjugation and hydrogen-bonding capabilities. The 2-aminoethyl side chain enhances solubility in polar solvents and provides a site for further functionalization. Computational studies of analogous pyrazole derivatives suggest a planar pyrazole-pyridine system with intramolecular hydrogen bonding between the pyridine nitrogen and the amino group .

Synthesis and Derivative Formation

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
4-Iodo-5-methyl-1H-pyrazoleCore scaffold
Pyridin-2-ylboronic acidCoupling partner for position 3
2-Bromoethylamine hydrobromideAminoethylation reagent

Challenges in Synthesis

The steric hindrance imposed by the 4-iodo and 3-pyridinyl groups complicates regioselective functionalization. Microwave-assisted synthesis and transition metal catalysis have been employed to improve yields in analogous systems . Purification often requires chromatographic techniques due to the compound’s moderate polarity.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies of related iodopyrazoles indicate susceptibility to photodehalogenation, necessitating storage in amber vials under inert atmosphere .

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): Key signals include δ 2.35 (s, 3H, CH₃), 3.15 (t, 2H, J=6.5 Hz, CH₂NH₂), 4.25 (t, 2H, J=6.5 Hz, N-CH₂), 7.45–8.60 (m, 4H, pyridine-H) .

  • IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1540 cm⁻¹ (C=C aromatic).

Hypothesized Biological Activity

Antimicrobial Properties

Pyrazole derivatives with halogen substituents show broad-spectrum antimicrobial activity. A 2024 study reported MIC values of 2–8 µg/mL for iodopyrazoles against methicillin-resistant Staphylococcus aureus (MRSA). The aminoethyl side chain could improve membrane permeability, enhancing efficacy.

Computational Chemistry and Drug Likeness

ADMET Predictions

ParameterPredictionRationale
LogP2.8 ± 0.3Moderate lipophilicity
TPSA64 ŲHigh polarity from amine
CYP2D6 InhibitionProbablePyridine metabolism
hERG Blockade RiskLowLimited cationic charge

Data extrapolated from PubChem computations and analogous compounds .

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